4-Phenoxypyridine-2-carboxylic acid
Description
4-Phenoxypyridine-2-carboxylic acid (CAS: 99970-10-2, MFCD11181387) is a pyridine derivative featuring a phenoxy substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₉NO₃, with a molecular weight of 219.21 g/mol. The compound has been historically used in research and industrial applications, though recent supplier listings indicate discontinuation . Its synthesis likely involves nucleophilic aromatic substitution, analogous to methods for related compounds (e.g., substitution of halogens with phenoxy groups in pyridine/pyrimidine systems) .
Properties
IUPAC Name |
4-phenoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-8-10(6-7-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPTLOQYHPGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxypyridine-2-carboxylic acid typically involves the reaction of 4-chloropyridine-2-carboxylic acid with phenol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group. Common bases used in this reaction include potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 4-Phenoxypyridine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Bases such as sodium hydroxide or potassium carbonate facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Catalytic Applications
P2CA has been recognized for its catalytic properties, particularly in multi-component reactions (MCRs). Research indicates that it can effectively catalyze the synthesis of complex organic molecules with high efficiency and selectivity.
Case Study: Synthesis of Pyrazolo[3,4-b]quinolinones
In a study published by the Royal Society of Chemistry, P2CA was utilized as a catalyst for the rapid synthesis of pyrazolo[3,4-b]quinolinones. The reaction conditions were optimized to achieve high yields:
- Optimal Conditions:
- Catalyst: 10 mol% P2CA
- Solvent: Ethanol
- Temperature: 60°C
- Reaction Time: 5 minutes
- Yield: 98% isolated yield
The study demonstrated that P2CA could be recycled up to four times without significant loss of activity, highlighting its eco-friendly and cost-effective nature .
Pharmaceutical Applications
P2CA is also explored for its potential in pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structure allows for modifications that can lead to biologically active compounds.
Example: Development of Antimicrobial Agents
Research has indicated that derivatives of P2CA exhibit antimicrobial properties. For instance, modifications to the phenyl group or the carboxylic acid moiety can enhance activity against specific bacterial strains. This opens avenues for developing new antibiotics based on the P2CA scaffold.
Data Table: Summary of Catalytic Studies Using P2CA
| Reaction Type | Substrates Involved | Yield (%) | Reaction Time | Catalyst Recyclability |
|---|---|---|---|---|
| Synthesis of Pyrazolo[3,4-b]quinolinones | Aldehydes, 5-amino pyrazoles, cyclic 1,3-diones | 98 | 5 minutes | Up to 4 cycles |
| N-Arylation of Hydrazides | Hydrazides and aryl halides | Varies | Varies | Not specified |
| Oxidation Reactions | Alkanes, alkenes, alcohols | High | Varies | Not specified |
Mechanism of Action
The mechanism of action of 4-Phenoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c)
- Structure : Pyrimidine core with phenylthio (C₆H₅S-) at position 2 and carboxylic acid at position 3.
- Synthesis: Derived from 2-chloropyrimidine-4-carboxylic acid via reaction with thiophenol and K₂CO₃ in DMF .
- Solubility: Thioether groups may reduce aqueous solubility compared to phenoxy derivatives.
Pyrimidine-4-carboxylic Acid
- Structure : Pyrimidine ring with a carboxylic acid at position 4 (CAS: 31462-59-6, C₅H₄N₂O₂).
- Key Differences: Substituents: Lacks the phenoxy group, resulting in simpler electronic properties and lower molecular weight. Acidity: The absence of electron-donating groups may increase carboxylic acid acidity compared to 4-phenoxypyridine derivatives.
- Safety : Classified as a laboratory chemical with specific handling requirements (e.g., use in fume hoods) .
4-Methylpyridine-2-carboxylic Acid
- Structure: Pyridine core with methyl (-CH₃) at position 4 and carboxylic acid at position 2 (CAS: 4021-08-3, C₇H₇NO₂).
- Key Differences: Lipophilicity: The methyl group increases hydrophobicity compared to the polar phenoxy substituent. Steric Effects: Smaller substituent size may enhance steric accessibility for reactions or binding interactions.
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide
- Structure: Pyridine with 4-aminophenoxy and N-methylcarboxamide groups (CAS: 284462-37-9, C₁₃H₁₃N₃O₂).
- Applications: Highlighted for versatility in pharmaceuticals and agrochemicals due to its amine and amide functionalities .
Comparative Data Table
Research Findings and Trends
- Synthetic Accessibility: 4-Phenoxypyridine-2-carboxylic acid shares synthetic routes with pyrimidine and pyridine analogs, emphasizing halide displacement reactions .
- Electronic Effects: The phenoxy group’s electron-donating nature may stabilize the pyridine ring, contrasting with electron-withdrawing groups (e.g., carboxylic acids) in other derivatives .
- Discontinuation Status: Limited commercial availability of 4-phenoxypyridine-2-carboxylic acid suggests shifted research focus toward analogs like carboxamides or aminophenoxy derivatives .
Biological Activity
4-Phenoxypyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of 4-Phenoxypyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with phenolic compounds. This compound serves as a scaffold for various bioactive molecules, enhancing their pharmacological properties. The structural characteristics include a pyridine ring substituted with a phenoxy group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.
Antimicrobial Activity
4-Phenoxypyridine-2-carboxylic acid has demonstrated significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it exhibited notable inhibition zones, indicating its potential as an antibacterial agent. Table 1 summarizes the antimicrobial activity against selected pathogens.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases. The DPPH radical scavenging activity was measured, showing an IC50 value of 43.39 µg/mL, indicating good antioxidant potential compared to standard antioxidants .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenoxy and pyridine moieties can significantly influence biological activity. For instance, substituents on the phenoxy group enhance the compound's affinity for target enzymes or receptors, improving its therapeutic efficacy. Molecular docking studies suggest that the binding interactions are influenced by these substituents, correlating with observed biological activities .
Case Study 1: Anticancer Activity
In a recent study, derivatives of 4-Phenoxypyridine-2-carboxylic acid were evaluated for anticancer activity against various human tumor cell lines. The results indicated that certain derivatives exhibited cytotoxic effects at low concentrations, suggesting their potential as chemotherapeutic agents . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The results demonstrated that it could mitigate oxidative stress and reduce neuronal cell death in vitro, highlighting its potential for treating conditions like Parkinson's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
